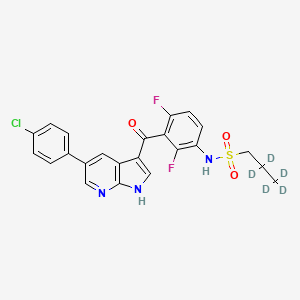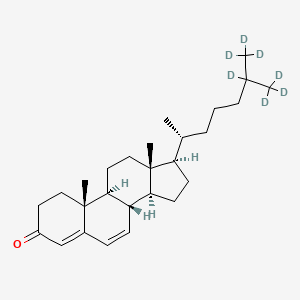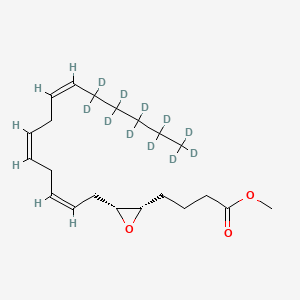
O-Methyl Chlorthalidone-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Methyl Chlorthalidone-d4 is a deuterated analog of O-Methyl Chlorthalidone, a compound used primarily in scientific research. It is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various analytical and experimental applications. The molecular formula of this compound is C15H9D4ClN2O4S, and it has a molecular weight of 356.82 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl Chlorthalidone-d4 involves the deuteration of O-Methyl Chlorthalidone. The process typically includes the following steps:
Starting Material: The synthesis begins with O-Methyl Chlorthalidone.
Deuteration: The hydrogen atoms in the starting material are replaced with deuterium using deuterated reagents such as deuterated solvents or deuterium gas.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of O-Methyl Chlorthalidone are subjected to deuteration.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
O-Methyl Chlorthalidone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
O-Methyl Chlorthalidone-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics Research: Used as a biochemical tool in the study of proteins and their functions.
Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics due to its deuterated nature, which allows for precise tracking in biological systems.
Analytical Chemistry: Utilized as a reference standard in mass spectrometry and other analytical techniques to ensure accurate measurements
作用機序
The mechanism of action of O-Methyl Chlorthalidone-d4 is similar to that of its non-deuterated counterpart, O-Methyl Chlorthalidone. It functions primarily by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of these ions and water. This diuretic effect helps in reducing blood pressure and managing fluid retention .
類似化合物との比較
Similar Compounds
Chlorthalidone: A non-deuterated analog used as a diuretic.
Hydrochlorothiazide: Another diuretic with a similar mechanism of action.
Indapamide: A diuretic with a different chemical structure but similar therapeutic effects.
Uniqueness
O-Methyl Chlorthalidone-d4 is unique due to its deuterated nature, which provides advantages in research applications, such as improved stability and the ability to track the compound more accurately in biological systems .
特性
分子式 |
C15H13ClN2O4S |
|---|---|
分子量 |
356.8 g/mol |
IUPAC名 |
2-chloro-5-(4,5,6,7-tetradeuterio-1-methoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H13ClN2O4S/c1-22-15(11-5-3-2-4-10(11)14(19)18-15)9-6-7-12(16)13(8-9)23(17,20)21/h2-8H,1H3,(H,18,19)(H2,17,20,21)/i2D,3D,4D,5D |
InChIキー |
OBWXDZPCMDDANS-QFFDRWTDSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)OC)[2H])[2H] |
正規SMILES |
COC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aR,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12430557.png)

![6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine](/img/structure/B12430560.png)

![tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12430567.png)

![4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one](/img/structure/B12430586.png)
![9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B12430593.png)
![(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol](/img/structure/B12430605.png)
![N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride](/img/structure/B12430607.png)

